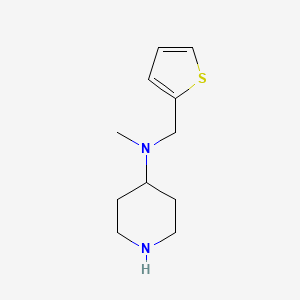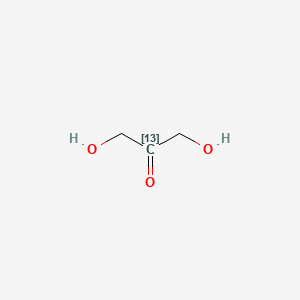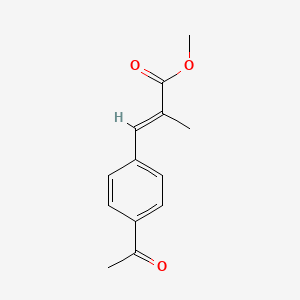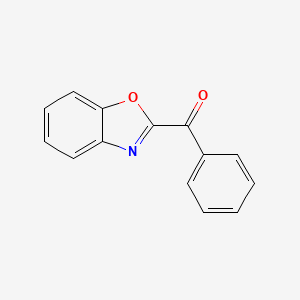
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine is an organic compound with the molecular formula C12H20N2S It is a heterocyclic compound that contains a piperidine ring substituted with a thienylmethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-thienylmethyl)-4-piperidinamine typically involves the reaction of N-methyl-4-piperidone with 2-thienylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction but may use more efficient and cost-effective reducing agents and solvents. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce any functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced functional groups (e.g., alcohols)
Substitution: Substituted thienylmethyl derivatives
Applications De Recherche Scientifique
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2-thienylmethyl)-4-piperidinamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(2-thienylmethyl)amine
- N-Methyl-N-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4-amine
- N-(2-thienylmethyl)-4-piperidinamine
Uniqueness
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological activities .
Propriétés
Numéro CAS |
933702-82-0 |
|---|---|
Formule moléculaire |
C11H18N2S |
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
N-methyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C11H18N2S/c1-13(9-11-3-2-8-14-11)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7,9H2,1H3 |
Clé InChI |
GRAUNOJXLUVDEA-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CS1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)

![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)

![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)


![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)


![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
